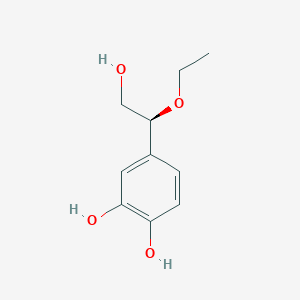
4-(1-Ethoxy-2-hydroxyethyl)benzene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-(1-Ethoxy-2-hydroxyethyl)benzene-1,2-diol typically involves the reaction of ethylene oxide with catechol (benzene-1,2-diol) in the presence of an acid catalyst . The reaction conditions generally include a controlled temperature and pressure to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to achieve the required purity levels .
Chemical Reactions Analysis
4-(1-Ethoxy-2-hydroxyethyl)benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene ring.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(1-Ethoxy-2-hydroxyethyl)benzene-1,2-diol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(1-Ethoxy-2-hydroxyethyl)benzene-1,2-diol involves its interaction with specific molecular targets, such as enzymes . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can be reversible or irreversible, depending on the nature of the interaction.
Comparison with Similar Compounds
4-(1-Ethoxy-2-hydroxyethyl)benzene-1,2-diol can be compared with other similar compounds, such as:
Catechol (benzene-1,2-diol): Unlike this compound, catechol lacks the ethoxy and hydroxyethyl substituents, making it less complex.
Hydroquinone (benzene-1,4-diol): Hydroquinone has hydroxyl groups in the para position, which affects its reactivity and applications.
Resorcinol (benzene-1,3-diol): Resorcinol has hydroxyl groups in the meta position, leading to different chemical properties and uses.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C10H14O4 |
|---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
4-[(1S)-1-ethoxy-2-hydroxyethyl]benzene-1,2-diol |
InChI |
InChI=1S/C10H14O4/c1-2-14-10(6-11)7-3-4-8(12)9(13)5-7/h3-5,10-13H,2,6H2,1H3/t10-/m1/s1 |
InChI Key |
COLNPBLCBNGSQE-SNVBAGLBSA-N |
Isomeric SMILES |
CCO[C@H](CO)C1=CC(=C(C=C1)O)O |
Canonical SMILES |
CCOC(CO)C1=CC(=C(C=C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


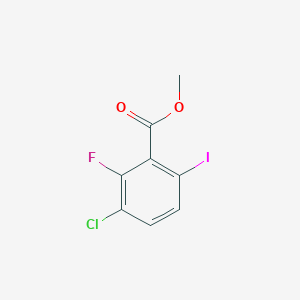
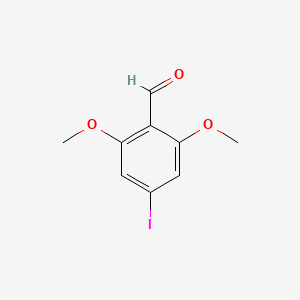
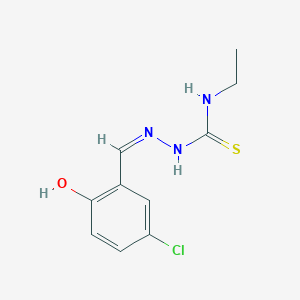
![N-[[1-[5-[2-(hydroxyiminomethyl)pyrrol-1-yl]naphthalen-1-yl]pyrrol-2-yl]methylidene]hydroxylamine](/img/structure/B14019041.png)
![Tert-butyl N-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL)ethyl]-N-(2-hydroxyethyl)carbamate](/img/structure/B14019044.png)
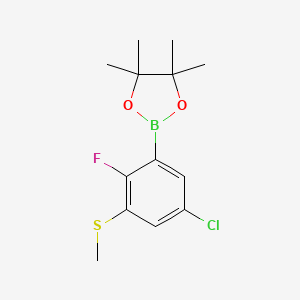
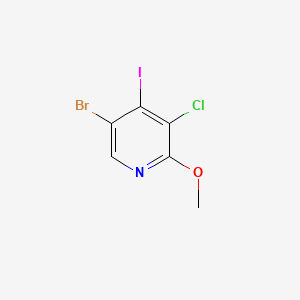
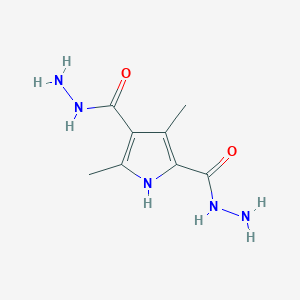
![(5-Bromo-2-fluoro-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B14019062.png)
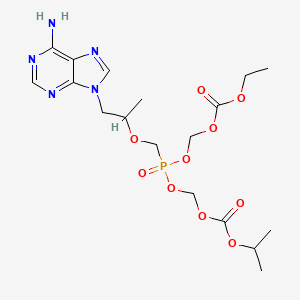
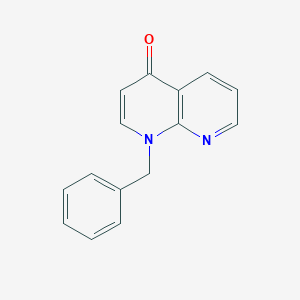
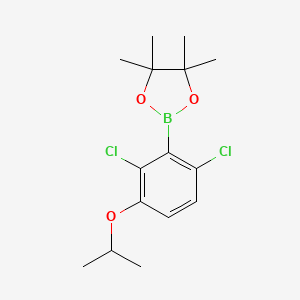
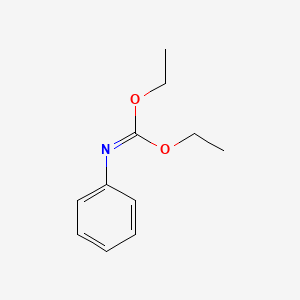
![3-{2-[4-(3-Chlorophenyl)piperazin-1-yl]ethoxy}propanenitrile](/img/structure/B14019103.png)
